

synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate from 3-bromobenzaldehyde

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Compound of Interest

Compound Name: (E)-Methyl 3-(3-bromophenyl)acrylate

Cat. No.: B1332605

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Application Note: Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of **(E)-Methyl 3-(3-bromophenyl)acrylate** from 3-bromobenzaldehyde. The target compound is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction, a widely used and reliable method for the stereoselective formation of alkenes. This protocol offers a straightforward and efficient route to **(E)-Methyl 3-(3-bromophenyl)acrylate**, a valuable intermediate in the synthesis of various pharmaceutical and organic electronic materials. The procedure details the reaction setup, purification, and characterization of the final product.

Introduction

(E)-Methyl 3-(3-bromophenyl)acrylate is a substituted cinnamate ester that serves as a key building block in organic synthesis. The presence of the bromo-substituent on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, making it a versatile precursor for the development of complex molecules. The Horner-Wadsworth-

Emmons reaction is the method of choice for this transformation as it generally favors the formation of the thermodynamically more stable (E)-isomer with high selectivity and employs reagents that are readily available.[1][2] The reaction involves the nucleophilic attack of a phosphonate carbanion, generated from trimethyl phosphonoacetate and a base, on the carbonyl carbon of 3-bromobenzaldehyde.[1][2] The resulting intermediate collapses to form the desired alkene and a water-soluble phosphate byproduct, which simplifies the purification process.[3]

Data Presentation

Parameter	Value	Reference
Product Name	(E)-Methyl 3-(3-bromophenyl)acrylate	
CAS Number	79432-87-4	[4]
Molecular Formula	C ₁₀ H ₉ BrO ₂	[4]
Molecular Weight	241.08 g/mol	[4]
Appearance	White to off-white solid	
Melting Point	50-55 °C	
Boiling Point	310.8 ± 25.0 °C at 760 mmHg	
Yield	85-95% (typical)	
Purity	>98% (by NMR)	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.69 (t, J=1.7 Hz, 1H), 7.62 (d, J=16.0 Hz, 1H), 7.50 (d, J=7.9 Hz, 1H), 7.42 (d, J=7.9 Hz, 1H), 7.28 (t, J=7.9 Hz, 1H), 6.42 (d, J=16.0 Hz, 1H), 3.81 (s, 3H)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 166.8, 142.9, 136.5, 133.3, 131.2, 130.3, 126.8, 122.8, 119.3, 51.9	
IR (KBr, cm ⁻¹)	3060, 2950, 1720 (C=O), 1640 (C=C), 1590, 1560, 1470, 1430, 1310, 1280, 1170, 980, 880, 780, 680	
Mass Spec (EI, m/z)	240/242 (M ⁺), 209/211, 181, 128, 102	

Experimental Protocols

Materials:

- 3-Bromobenzaldehyde (99%)
- Trimethyl phosphonoacetate (98%)
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexanes

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Septum and needles
- Syringe
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

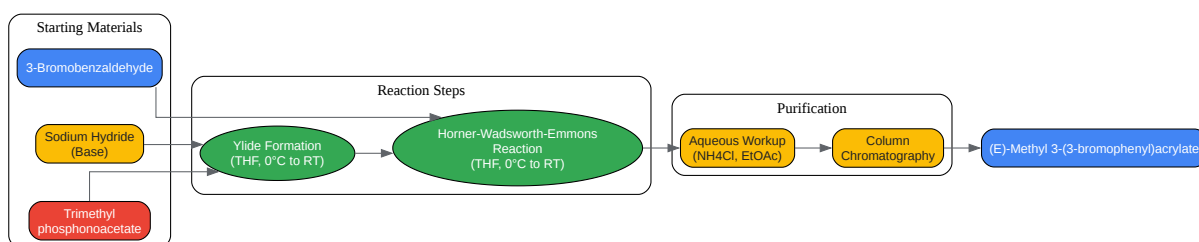
Procedure:

- Preparation of the Ylide:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, e.g., 0.44 g of a 60% dispersion for a 10 mmol scale).
- Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
- Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
- Slowly add trimethyl phosphonoacetate (1.1 equivalents, e.g., 1.5 mL for a 10 mmol scale) dropwise to the stirred suspension of sodium hydride in THF.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear, indicating the formation of the phosphonate carbanion.
- Reaction with 3-Bromobenzaldehyde:
 - Cool the ylide solution back to 0 °C using an ice bath.
 - Dissolve 3-bromobenzaldehyde (1.0 equivalent, e.g., 1.85 g for a 10 mmol scale) in a minimal amount of anhydrous THF (5 mL).
 - Add the solution of 3-bromobenzaldehyde dropwise to the stirred ylide solution over 10-15 minutes.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution (20 mL).
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

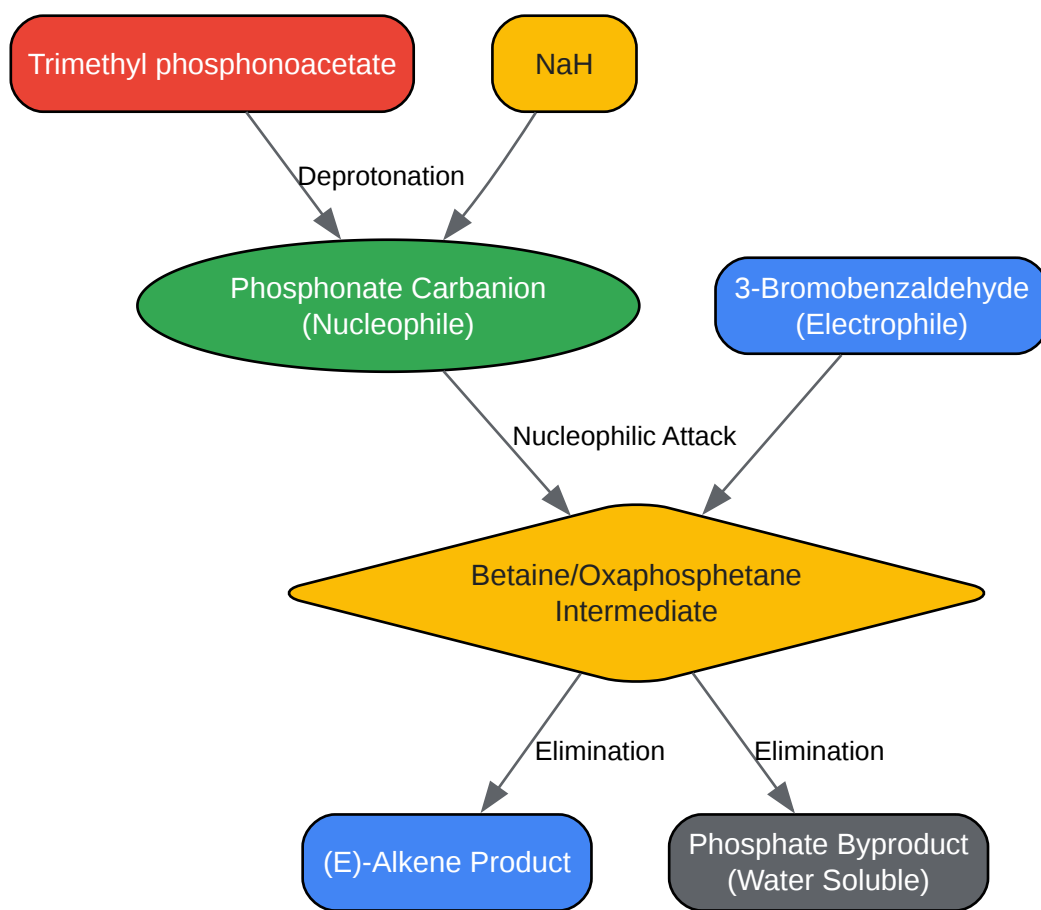
- Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford **(E)-Methyl 3-(3-bromophenyl)acrylate** as a white solid.

Visualizations



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Caption: Experimental workflow for the synthesis of **(E)-Methyl 3-(3-bromophenyl)acrylate**.



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Caption: Simplified signaling pathway of the Horner-Wadsworth-Emmons reaction.

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